tert-Butyl (2-methylpyridin-3-yl)carbamate
Description
Contextual Significance in Heterocyclic Chemistry
Heterocyclic compounds, particularly those containing nitrogen, are of paramount importance in chemistry. nih.govglobalresearchonline.net The pyridine (B92270) ring, an aromatic six-membered heterocycle structurally related to benzene, is a ubiquitous scaffold found in a vast array of natural products, including alkaloids and vitamins, as well as in a multitude of pharmaceutical agents and functional materials. nih.govwikipedia.org Consequently, the development of methods to synthesize specifically substituted pyridines is a central goal in organic chemistry. organic-chemistry.orgresearchgate.net
Tert-Butyl (2-methylpyridin-3-yl)carbamate serves as an exemplary building block in this context. It provides chemists with a pyridine ring pre-functionalized with a 2-methyl group and a 3-amino group. This specific arrangement is a valuable starting point for constructing more elaborate molecules. Crucially, the amino group is present in a "protected" form as a tert-butyl carbamate (B1207046) (Boc-group). This protection is essential for moderating the amine's reactivity, thereby enabling chemists to perform reactions on other parts of the molecule without interference from the nitrogen atom. vulcanchem.com
Evolution of Research Perspectives on N-Protected Pyridine Derivatives
The chemistry of pyridine is distinct from that of its carbocyclic analog, benzene. The presence of the electronegative nitrogen atom makes the ring electron-deficient, which deactivates it towards typical electrophilic aromatic substitution and simultaneously activates it for nucleophilic attack, particularly at the 2- and 4-positions. wikipedia.org Furthermore, the basic lone pair of electrons on the nitrogen can coordinate to metal catalysts or be protonated, which can complicate or inhibit desired chemical reactions. wikipedia.org
Historically, chemists developed various strategies to modulate the reactivity of the pyridine ring, such as conversion to the corresponding pyridine N-oxide, which alters the electronic properties of the ring and can direct subsequent functionalization. wikipedia.orgorganic-chemistry.org However, a more modern and highly refined approach involves the use of protecting groups on substituents attached to the ring. The evolution towards this strategy reflects a desire for greater precision and control in synthesis.
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its robustness under a wide range of reaction conditions (e.g., basic, reductive, oxidative) and its clean removal under moderately acidic conditions, such as with trifluoroacetic acid. vulcanchem.com In the case of aminopyridines like this compound, protecting the exocyclic amino group serves two primary purposes: it prevents the amine from undergoing unwanted side-reactions, and it can be used to direct subsequent reactions to specific locations on the pyridine ring. This strategic use of a protecting group on a substituent represents a sophisticated approach to controlling reactivity, allowing for the construction of complex substitution patterns with high regioselectivity.
Scope and Objectives of Academic Investigations into Its Chemical Utility
Academic research into the chemical utility of this compound primarily focuses on its application as a substrate for creating highly substituted pyridine derivatives. A key objective of these investigations is to leverage the installed N-Boc-amino group to control the regioselectivity of further functionalization, a goal elegantly achieved through the strategy of Directed ortho-Metalation (DoM). wikipedia.org
The Directed ortho-Metalation reaction is a powerful tool in modern synthesis. organic-chemistry.org It involves a directing metalation group (DMG) on an aromatic ring, which coordinates to a strong organolithium base (e.g., n-butyllithium) and directs the deprotonation of the nearest (ortho) C-H bond. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles to introduce a new functional group with pinpoint accuracy. baranlab.org
The N-tert-butoxycarbonylamino group (-NHBoc) is recognized as a potent DMG. organic-chemistry.orgharvard.edu In the context of this compound, the -NHBoc group at the C3 position directs metalation exclusively to the C4 position. The objective of this methodology is the regioselective synthesis of 2,3,4-trisubstituted pyridines, which can be challenging to access through classical methods. Academic studies thus explore the scope of this transformation by reacting the C4-lithiated intermediate with various electrophiles to build molecular complexity in a controlled manner.
Research Findings
The primary application explored for this compound in academic research is its use in Directed ortho-Metalation (DoM) reactions to generate 4-substituted derivatives.
Table 1: Representative Application in Directed ortho-Metalation
This table illustrates the general reaction scheme for the functionalization of this compound at the C4-position. The reaction proceeds by forming a lithiated intermediate which is then quenched with an electrophile (E+).
| Starting Material | Reagents & Conditions | Intermediate | Example Electrophiles (E+) | General Product Structure |
| This compound | 1. n-BuLi or s-BuLi, THF, -78 °C2. Electrophile (E+) | 4-Lithio-tert-butyl (2-methylpyridin-3-yl)carbamate | I₂DMFMe₃SiClR-CHO (Aldehydes) | 4-E-tert-Butyl (2-methylpyridin-3-yl)carbamate |
This table is a generalized representation based on established Directed ortho-Metalation principles. organic-chemistry.orgbaranlab.orgharvard.edu
Properties
IUPAC Name |
tert-butyl N-(2-methylpyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-9(6-5-7-12-8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLNGFJNDOYANP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40738618 | |
| Record name | tert-Butyl (2-methylpyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40738618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219095-87-0 | |
| Record name | tert-Butyl (2-methylpyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40738618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformational Pathways of Tert Butyl 2 Methylpyridin 3 Yl Carbamate
Deprotection Methodologies for the tert-Butyl Carbamate (B1207046) Moiety
The tert-butoxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic chemistry, favored for its stability under many reaction conditions and its relatively facile removal. masterorganicchemistry.com The cleavage of the Boc group from tert-Butyl (2-methylpyridin-3-yl)carbamate to reveal the parent amine, 2-methylpyridin-3-amine, can be accomplished through several distinct methodologies.
Acid-catalyzed cleavage is the most common method for the deprotection of Boc-protected amines. masterorganicchemistry.com The reaction is typically performed using strong acids, with trifluoroacetic acid (TFA) being a frequent choice, often used neat or in a solvent like dichloromethane (B109758) (DCM). masterorganicchemistry.com
The mechanism begins with the protonation of the carbamate's carbonyl oxygen by the acid. This initial step weakens the adjacent carbonyl carbon-oxygen bond. Subsequently, the molecule undergoes cleavage to form a stable tert-butyl cation and an unstable carbamic acid intermediate. masterorganicchemistry.com The tert-butyl cation is typically neutralized or evolves into isobutylene (B52900) gas, while the carbamic acid rapidly decarboxylates to yield the free amine and carbon dioxide. masterorganicchemistry.com
A potential complication of this method is the electrophilic nature of the generated tert-butyl cation, which can lead to unwanted alkylation of other nucleophilic sites within the molecule or the solvent. acsgcipr.org To mitigate these side reactions, scavengers such as anisole (B1667542) or thiols are often added to the reaction mixture to trap the cation. masterorganicchemistry.com
Table 1: Common Reagents for Acid-Catalyzed N-Boc Deprotection
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Trifluoroacetic Acid (TFA) | DCM, 0 °C to rt | Highly effective; often used in 25-50% v/v concentration or neat. masterorganicchemistry.com |
| Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol, or Ethyl Acetate | A common and cost-effective alternative to TFA. researchgate.net |
| Sulfuric Acid (H₂SO₄) | tert-Butyl acetate, 0 °C | Can be used in catalytic amounts in specific solvent systems. researchgate.net |
This table presents representative data for general Boc deprotection and is applicable to the substrate.
Lewis acids provide an alternative to Brønsted acids for effecting N-Boc deprotection. researchgate.net These reagents function by coordinating to the carbonyl oxygen of the carbamate, which polarizes the C=O bond and facilitates the cleavage of the tert-butyl group. This approach can sometimes offer improved chemoselectivity compared to strong protic acids.
Table 2: Selected Lewis Acids for N-Boc Deprotection
| Lewis Acid | Typical Solvent | Conditions | Reference |
|---|---|---|---|
| Ceric Ammonium Nitrate (CAN) | Acetonitrile | Reflux | researchgate.net |
| Trimethylsilyl Triflate (TMSOTf) | Dichloromethane | 0 °C to rt | acsgcipr.org |
| Zinc Bromide (ZnBr₂) | Dichloromethane | rt | acsgcipr.org |
This table illustrates common Lewis acids used for Boc deprotection on various substrates.
While less common for simple deprotection, transition metal-catalyzed reactions represent a distinct pathway for the transformation of carbamates. These methods typically involve decarboxylation as part of a more complex synthetic sequence, such as a cross-coupling or cyclization reaction, rather than solely for the purpose of revealing the free amine. nih.govnih.gov
For instance, palladium and copper catalysts are widely used in decarboxylative coupling reactions. nih.govillinois.edu In such processes, the carbamate may be transformed into an organometallic intermediate, which then participates in bond formation with another reactant. The reaction of a benzoic acid with an aryl bromide, catalyzed by palladium and copper, is a well-established example of a decarboxylative coupling. illinois.edu While direct decarboxylative deprotection of an acyclic carbamate like this compound is not a standard procedure, the principles of transition-metal-mediated decarboxylation are a significant area of research, particularly for creating new carbon-carbon and carbon-heteroatom bonds. illinois.eduacs.org These reactions often proceed under milder conditions than traditional high-temperature decarboxylations.
Table 3: Transition Metals in Decarboxylative Transformations
| Metal Catalyst | Co-catalyst/Ligand | Type of Transformation | Reference |
|---|---|---|---|
| Palladium (Pd) | Phosphine Ligands | Decarboxylative Cycloadditions | nih.gov |
| Copper (Cu) | Phenanthroline | Decarboxylative Aryl-Aryl Coupling | illinois.edu |
| Iridium (Ir) | Photocatalyst | Decarboxylative Elimination | acs.org |
This table highlights the use of transition metals in various decarboxylative reactions involving carboxylates and related functional groups.
Reactions at the Pyridine (B92270) Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom of this compound allows it to act as a nucleophile and a base. This reactivity can be harnessed for further functionalization of the heterocyclic ring.
The pyridine nitrogen can react with electrophiles, most commonly alkyl halides, to form a positively charged quaternary pyridinium (B92312) salt. This process is known as quaternization. The reaction of a pyridine derivative with an alkylating agent like methyl iodide or benzyl (B1604629) bromide results in the formation of an N-alkylpyridinium salt.
In the case of this compound, the presence of the methyl group at the C-2 position introduces steric hindrance, which may slow the rate of quaternization compared to an unsubstituted pyridine. mdpi.com Research on the quaternization of 2-methylpyridine (B31789) has shown that such steric factors can significantly impact reaction yields and times. mdpi.com Upon quaternization, the electron-withdrawing character of the pyridinium ring is substantially increased, which activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom.
Table 4: Common Reagents for Pyridine Quaternization
| Reagent | Product Type | General Conditions |
|---|---|---|
| Methyl Iodide (CH₃I) | N-Methylpyridinium Iodide Salt | Acetonitrile or neat, rt to reflux |
| Benzyl Bromide (BnBr) | N-Benzylpyridinium Bromide Salt | Toluene or DMF, heat |
| Ethyl Bromoacetate | N-Carboethoxymethylpyridinium Bromide | Acetone, reflux |
This table provides examples of reagents used for the quaternization of pyridine and its derivatives.
The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide and a carboxylic acid like acetic acid.
The formation of the N-oxide significantly alters the electronic properties of the pyridine ring. The N-oxide functional group acts as an electron-donating group through resonance, increasing electron density at the C-2 and C-4 positions, thereby activating them for electrophilic substitution. Simultaneously, it has a strong inductive electron-withdrawing effect, which activates the same positions for nucleophilic attack. This dual reactivity makes pyridine N-oxides exceptionally versatile synthetic intermediates. For example, the oxidation of 2-methylpyridine derivatives with reagents like selenium dioxide has been used to functionalize the methyl group. researchgate.net The N-oxide can later be removed (deoxygenated) using reducing agents like phosphorus trichloride (B1173362) (PCl₃) or by catalytic hydrogenation to restore the original pyridine ring.
Table 5: Common Reagents for Pyridine N-Oxidation
| Reagent | Typical Solvent | Conditions |
|---|---|---|
| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM), Chloroform | 0 °C to rt |
| Hydrogen Peroxide / Acetic Acid | Acetic Acid | 70-80 °C |
| Peracetic Acid | Ethyl Acetate | rt |
This table lists common oxidizing agents for the synthesis of pyridine N-oxides.
Electrophilic Aromatic Substitution on the Pyridine Ring System
The pyridine ring is generally considered electron-deficient and thus less reactive towards electrophilic aromatic substitution than benzene. However, the presence of the activating methyl group and the amino group (even when protected) enhances the electron density of the ring, making such substitutions feasible. The regiochemical outcome of these reactions is influenced by the directing effects of the substituents.
Halogenation Studies and Regioselectivity
The introduction of halogen atoms onto the pyridine ring of this compound can be achieved using various halogenating agents. The regioselectivity of these reactions is a key consideration. The directing effects of the C2-methyl group (ortho, para-directing) and the C3-amido group (ortho, para-directing) would favor substitution at the C4 and C6 positions. However, the steric bulk of the Boc group can influence the accessibility of the adjacent C4 position.
Studies on similar 2-aminopyridine (B139424) systems have shown that halogenation can be directed to specific positions. For instance, the use of Selectfluor™ in the presence of lithium chloride or lithium bromide has been effective for the regioselective chlorination and bromination of 2-aminopyridines. rsc.org While specific studies on this compound are not widely reported, bromination with reagents like N-bromosuccinimide (NBS) would be expected to favor the less sterically hindered C6 position, and potentially the C4 position depending on the reaction conditions. The use of molecular bromine in acetic acid is another common method for the bromination of activated aromatic rings and could be applied to this system. mdpi.com
Table 1: Potential Halogenation Reactions and Expected Products
| Reagent(s) | Expected Major Product(s) | Position of Substitution |
| N-Bromosuccinimide (NBS) | tert-Butyl (6-bromo-2-methylpyridin-3-yl)carbamate | C6 |
| Bromine (Br₂), Acetic Acid | tert-Butyl (4-bromo-2-methylpyridin-3-yl)carbamate and/or tert-Butyl (6-bromo-2-methylpyridin-3-yl)carbamate | C4 and/or C6 |
| N-Chlorosuccinimide (NCS) | tert-Butyl (6-chloro-2-methylpyridin-3-yl)carbamate | C6 |
Note: The regioselectivity can be influenced by solvent, temperature, and the specific halogenating agent used.
Nitration and Sulfonation Reactivity Profiles
Nitration of the pyridine ring in this compound has been shown to occur selectively at the C4 position. This outcome is a result of the strong activating and directing effect of the C3-amido group, which overrides the directing effect of the C2-methyl group. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid, standard conditions for the nitration of aromatic compounds.
Sulfonation of this molecule is less commonly described in the literature. However, given the electronic nature of the pyridine ring, sulfonation would likely require forcing conditions, such as treatment with oleum (B3057394) (fuming sulfuric acid). The regioselectivity would be expected to follow a similar pattern to nitration, favoring substitution at the C4 position.
Table 2: Nitration and Potential Sulfonation of this compound
| Reaction | Reagent(s) | Expected Product | Position of Substitution |
| Nitration | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | tert-Butyl (2-methyl-4-nitropyridin-3-yl)carbamate | C4 |
| Sulfonation | Fuming Sulfuric Acid (Oleum) | tert-Butyl (2-methyl-3-(sulfonamido)pyridin-4-yl)sulfonic acid or similar sulfonated products | C4 |
Nucleophilic Additions and Substitutions Involving the Pyridine Core
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. While the Boc-protected amino group at C3 is not a leaving group for typical nucleophilic aromatic substitution (SNAr), it can influence the reactivity of the ring.
One notable reaction is the Chichibabin reaction, which involves the amination of pyridines using sodium amide. nih.govnih.govlibretexts.orgresearchgate.net While this reaction typically occurs at the C2 or C6 position with the displacement of a hydride ion, the presence of substituents on the pyridine ring can alter its course. For a substrate like this compound, the reaction with sodium amide could potentially lead to amination at the C6 position.
Furthermore, the pyridine ring can be activated towards nucleophilic attack by the introduction of a good leaving group, such as a halogen, at the C2, C4, or C6 position. These halogenated derivatives can then undergo SNAr reactions with a variety of nucleophiles.
Recent methodologies have also explored the use of Grignard reagents in reactions with N-Boc protected amines, leading to the formation of amides through in situ generation of isocyanate intermediates. nih.gov This transformation, however, involves the carbamate functionality rather than a direct substitution on the pyridine ring.
Functional Group Interconversions on the Methyl Group at C2
The methyl group at the C2 position of this compound is a key site for functional group transformations, allowing for the introduction of various functionalities.
Controlled Oxidation Reactions to Carbonyls and Carboxylic Acids
The C2-methyl group can be selectively oxidized to an aldehyde or a carboxylic acid under controlled conditions. The choice of oxidizing agent is crucial to achieve the desired product.
For the oxidation to the aldehyde, tert-butyl (2-formylpyridin-3-yl)carbamate, selenium dioxide (SeO₂) is a commonly employed reagent. du.ac.inresearchgate.net This reagent is known for the allylic and benzylic oxidation of methyl groups. The reaction is typically carried out in a suitable solvent, and careful control of the reaction temperature can help to minimize over-oxidation to the carboxylic acid. researchgate.net
Further oxidation to the carboxylic acid, 3-((tert-butoxycarbonyl)amino)picolinic acid, can be achieved using stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄). libretexts.orgchemspider.commasterorganicchemistry.comresearchgate.netnih.gov The reaction is often performed in a mixture of pyridine and water at elevated temperatures. chemspider.com The Boc protecting group is generally stable under these oxidative conditions. organic-chemistry.org
Table 3: Oxidation of the C2-Methyl Group
| Desired Product | Reagent(s) | Typical Conditions |
| tert-Butyl (2-formylpyridin-3-yl)carbamate | Selenium Dioxide (SeO₂) | Inert solvent (e.g., dioxane), elevated temperature |
| 3-((tert-Butoxycarbonyl)amino)picolinic acid | Potassium Permanganate (KMnO₄) | Pyridine/water, heat |
Reduction Strategies Leading to Hydroxymethyl Derivatives
The synthesis of tert-butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate can be achieved through a two-step process involving the oxidation of the methyl group to an aldehyde, as described above, followed by reduction of the formyl group. A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). This reagent selectively reduces aldehydes and ketones in the presence of other functional groups like carbamates.
While direct reduction of the C2-methyl group to a hydroxymethyl group is not a standard transformation, it is conceivable through a sequence of halogenation followed by nucleophilic substitution with a hydroxide (B78521) source, although this is a less direct route. The more conventional pathway proceeds via the aldehyde intermediate.
Table 4: Synthesis of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate
| Starting Material | Reagent(s) | Product |
| tert-Butyl (2-formylpyridin-3-yl)carbamate | Sodium Borohydride (NaBH₄) | tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate |
Radical Functionalization Approaches
The exploration of radical functionalization pathways for this compound offers a complementary approach to traditional ionic reactions for C-H bond activation and the introduction of new functionalities. While direct experimental studies on the radical reactivity of this specific substrate are not extensively documented in publicly available literature, a comprehensive understanding can be extrapolated from the well-established principles of radical chemistry on pyridine scaffolds and related derivatives. The reactivity of the pyridine ring towards radical species is profoundly influenced by the electronic nature of its substituents.
The classical approach for radical substitution on pyridines is the Minisci reaction, which typically involves the addition of a nucleophilic radical to a protonated, electron-deficient pyridine ring. wikipedia.org The reaction generally proceeds under acidic conditions to activate the heterocycle. wikipedia.org However, the target molecule, this compound, possesses two electron-donating groups: a methyl group at the C2 position and a tert-butoxycarbonylamino (Boc-amino) group at the C3 position. These substituents increase the electron density of the pyridine ring, thereby reducing its reactivity towards nucleophilic radicals under classical Minisci conditions. nih.gov
Modern advancements in radical chemistry, particularly those employing photoredox catalysis, have enabled functionalization under milder, often neutral, conditions. nih.govnih.gov These methods can generate a wide array of radical species and sometimes exhibit different regioselectivity patterns compared to traditional Minisci reactions. acs.orgacs.org
The regioselectivity of radical attack on the this compound ring is a subject of interest. In a protonated pyridine, the C2, C4, and C6 positions are electronically favored for nucleophilic radical attack. nih.gov In the case of the title compound, the C2 position is blocked by a methyl group. The C3-Boc-amino group, being strongly electron-donating, would direct incoming electrophilic species to the ortho and para positions (C2, C4, and C6). Conversely, for a nucleophilic radical attacking the protonated form, the directing effect of the substituents would compete with the intrinsic reactivity of the pyridine core. The C6 position is sterically unhindered and electronically activated, making it a probable site for functionalization. The C4 position is also a potential site, though it might be slightly less favored due to the electronic influence of the C3-amido group. The C5 position is generally the least reactive towards nucleophilic radicals.
Presented below is a prospective analysis of potential radical functionalization reactions on this compound, based on established methodologies for related pyridine systems.
| Reaction Type | Radical Source | Typical Reagents & Conditions | Expected Major Product(s) | Supporting Research Context |
| Alkylation (Minisci-type) | Alkyl Radicals | R-COOH, AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | Functionalization at C6 and/or C4 | Classical Minisci reaction conditions favor functionalization at positions α and γ to the pyridine nitrogen. wikipedia.org |
| Photoredox Alkylation | Alkyl Radicals | Alkyl-silicates, Ir or Ru photocatalyst, visible light | Functionalization at C6 and/or C4 | Photoredox methods allow for radical generation under mild conditions, often with improved regioselectivity. nih.govnih.gov |
| Acylation | Acyl Radicals | Aldehydes, t-BuOOH | Functionalization at C6 and/or C4 | Acyl radicals can be generated from various precursors and participate in Minisci-type additions. |
| Trifluoromethylation | Trifluoromethyl Radical (CF₃•) | CF₃SO₂Na, t-BuOOH, H₂O/DCM | Functionalization at C6 and/or C4 | Trifluoromethyl radicals are nucleophilic and add to electron-deficient heterocycles. |
| Arylation | Aryl Radicals | Aryl diazonium salts, photocatalyst, visible light | Functionalization at C6 and/or C4 | Photoredox-generated aryl radicals can be used for the C-H arylation of heterocycles. |
Role As a Strategic Intermediate in Complex Molecule Synthesis
Precursor for Diversified Pyridine (B92270) Scaffolds in Organic Synthesis
The strategic importance of tert-butyl (2-methylpyridin-3-yl)carbamate lies in its utility as a precursor for a variety of substituted pyridine scaffolds. The tert-butoxycarbonyl (Boc) protecting group on the amine can be readily removed under acidic conditions, revealing a nucleophilic amino group that can participate in a wide range of chemical transformations. This allows for the introduction of various substituents at the 3-position of the pyridine ring, leading to a diverse library of compounds.
Furthermore, the methyl group at the 2-position can also be functionalized, for instance, through oxidation or halogenation, to introduce additional points of diversity. The pyridine nitrogen itself can undergo reactions such as N-oxidation or quaternization, further expanding the range of accessible derivatives. This versatility makes this compound a valuable starting material for creating novel pyridine-based molecules with tailored electronic and steric properties for various applications.
Application in the Construction of Nitrogen-Containing Heterocycles
Beyond simple pyridine derivatization, this compound is instrumental in the construction of more complex nitrogen-containing heterocyclic systems. The 3-amino group, once deprotected, can serve as a key nucleophile in cyclization reactions to form fused ring systems. For example, it can react with bifunctional electrophiles to construct bicyclic and tricyclic scaffolds containing the pyridine core.
One notable application is in the synthesis of pyrido[3,2-b]oxazines and related heterocycles. These structures are of interest in medicinal chemistry due to their presence in biologically active molecules. The synthetic strategy often involves the reaction of the deprotected 3-aminopyridine (B143674) with a suitable partner that enables the formation of the second ring. The strategic placement of the amino and methyl groups on the pyridine ring of the carbamate (B1207046) facilitates these annulation reactions, providing a reliable route to complex heterocyclic frameworks.
Intermediate in the Research and Development of Pharmaceutical and Agrochemical Candidates
The utility of this compound extends significantly into the realms of pharmaceutical and agrochemical research, where it functions as a key intermediate in the synthesis of new chemical entities.
In the pharmaceutical industry, this carbamate is a valuable building block for the synthesis of advanced pharmaceutical intermediates (APIs). A prominent example is its use in the preparation of 2,3-diaminopyridine (B105623) derivatives. These derivatives are, in turn, precursors for a class of compounds known as ATP-competitive inhibitors of the mammalian target of rapamycin (B549165) (mTOR). The synthesis of these complex inhibitors often requires a multi-step approach where the controlled introduction of functional groups on the pyridine ring is essential, a process facilitated by the use of this compound.
This compound is a significant contributor to medicinal chemistry research platforms, enabling the exploration of new chemical space around the pyridine scaffold. For instance, it has been utilized in the development of novel inhibitors for various protein kinases, which are important targets in oncology and immunology. The ability to systematically modify the structure of this compound allows researchers to conduct structure-activity relationship (SAR) studies, which are crucial for optimizing the potency and selectivity of drug candidates. Its role in the synthesis of libraries of related compounds accelerates the drug discovery process by providing a diverse set of molecules for biological screening.
Integration into Multi-Step Synthetic Schemes for Target Molecule Assembly
This compound is frequently integrated into multi-step synthetic sequences for the assembly of complex target molecules. Its stability under a range of reaction conditions, coupled with the predictable reactivity of the Boc-protected amine, makes it an ideal component for convergent synthetic strategies. In these approaches, different fragments of a target molecule are synthesized separately and then combined in the later stages of the synthesis.
An example of its integration into a multi-step synthesis is in the preparation of substituted amino-pyridines that are precursors to potent kinase inhibitors. The synthesis might begin with the modification of the pyridine ring, followed by the deprotection of the amine and subsequent reaction with another complex molecular fragment. This stepwise approach, enabled by the use of protected intermediates like this compound, allows for the efficient and controlled construction of highly functionalized molecules that would be difficult to access through other synthetic routes.
Derivatization and Functionalization Strategies of Tert Butyl 2 Methylpyridin 3 Yl Carbamate
Modifications to the Pyridine (B92270) Ring for Enhanced Molecular Diversity
The pyridine ring of tert-Butyl (2-methylpyridin-3-yl)carbamate is amenable to a variety of chemical transformations, allowing for the introduction of new substituents and the expansion of its molecular diversity. These modifications can be broadly categorized into electrophilic and nucleophilic substitutions, as well as metal-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution: While the pyridine ring is generally less reactive towards electrophilic substitution compared to benzene, the directing effects of the methyl and amino groups can facilitate reactions at specific positions. For instance, nitration and halogenation can introduce nitro and halo functionalities, respectively, which can then serve as handles for further synthetic manipulations.
Nucleophilic Aromatic Substitution: The pyridine ring can also undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or through the formation of intermediate species.
Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. wikipedia.orgnih.gov These reactions can be employed to introduce a wide range of aryl, heteroaryl, and amino substituents onto the pyridine ring, significantly increasing the structural complexity of the resulting molecules. For these reactions to be successful, the pyridine ring of this compound would first need to be functionalized with a suitable leaving group, such as a halide.
Post-Deprotection Transformations at the Amine Nitrogen Atom
The tert-butyloxycarbonyl (Boc) protecting group on the amine nitrogen can be readily removed under acidic conditions to yield the free amine, 3-amino-2-methylpyridine (B1201488). This deprotection step unveils a nucleophilic primary amine that can participate in a variety of subsequent transformations.
Alkylation and Acylation: The primary amine can be readily alkylated or acylated to introduce a wide array of substituents. Alkylation can be achieved using various alkyl halides or through reductive amination. Acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) leads to the formation of amides.
Reductive Amination: Reductive amination of the deprotected amine with aldehydes or ketones provides a straightforward method for the synthesis of secondary and tertiary amines with diverse substitution patterns.
Introduction of Stereogenic Centers via Asymmetric Transformations
The creation of chiral molecules is of paramount importance in medicinal chemistry and materials science. While the parent molecule, this compound, is achiral, stereogenic centers can be introduced through various asymmetric transformations.
Asymmetric Synthesis: Chiral catalysts can be employed to introduce stereocenters in a controlled manner. For example, asymmetric reduction of a suitably functionalized derivative of the pyridine ring could lead to the formation of a chiral center. The development of novel chiral ligands is crucial for achieving high enantioselectivity in such reactions. enamine.net
Resolution of Racemates: Alternatively, if a racemic mixture of a chiral derivative is synthesized, it can be resolved into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Conjugation to Scaffolds for Advanced Research Applications
The functional groups on this compound and its derivatives can be utilized to conjugate the molecule to larger scaffolds, such as polymers or biomolecules. These conjugation strategies open up possibilities for the development of materials with tailored properties and for applications in chemical biology and drug delivery.
Polymer Conjugation: The amine functionality, after deprotection, can be used as an anchor point to attach the molecule to a polymer backbone. This can be achieved through various coupling chemistries, leading to the formation of functionalized polymers with modified properties.
Bioconjugation: The ability to attach this scaffold to biomolecules, such as peptides or proteins, is of significant interest. For example, the deprotected amine could be reacted with an activated ester of a biomolecule to form a stable amide linkage. Biotinylation, the attachment of a biotin molecule, is a common strategy to enable the specific detection and isolation of the conjugated molecule through its high-affinity interaction with streptavidin. wikipedia.orgsigmaaldrich.com
Mechanistic Investigations and Computational Chemistry Studies
Elucidation of Reaction Mechanisms for Key Transformations
The principal transformation for the synthesis of tert-butyl (2-methylpyridin-3-yl)carbamate involves the protection of the amino group of 2-methylpyridin-3-amine with a tert-butoxycarbonyl (Boc) group. The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.
The generally accepted mechanism for this N-tert-butoxycarbonylation proceeds through a nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. The reaction is typically facilitated by a base, such as triethylamine (B128534) or 4-(dimethylamino)pyridine (DMAP), which can serve to deprotonate the amine, increasing its nucleophilicity, or to activate the Boc₂O.
The reaction can be depicted as follows:
Activation of the Amine (optional but common): In the presence of a non-nucleophilic base, the amine can be partially deprotonated, enhancing its nucleophilicity.
Nucleophilic Attack: The nitrogen atom of 2-methylpyridin-3-amine attacks a carbonyl carbon of di-tert-butyl dicarbonate, leading to the formation of a tetrahedral intermediate.
Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses, with the departure of a tert-butoxide group and a molecule of carbon dioxide, or a tert-butoxycarbonyl group. The more accepted pathway involves the departure of tert-butyl carbonate as a leaving group.
Proton Transfer: A final proton transfer step yields the stable this compound and a tert-butanol (B103910) byproduct.
A key transformation involving this compound is its use in further synthetic steps, often requiring the deprotection of the Boc group. This is typically achieved under acidic conditions, where the mechanism involves protonation of the carbamate (B1207046) carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to regenerate the amine.
| Transformation | Reagents | Key Mechanistic Steps |
| N-tert-butoxycarbonylation | 2-methylpyridin-3-amine, Boc₂O, Base (e.g., Et₃N, DMAP) | Nucleophilic attack of the amine on Boc₂O, formation of a tetrahedral intermediate, collapse of the intermediate, and proton transfer. |
| Deprotection | This compound, Acid (e.g., TFA, HCl) | Protonation of the carbamate, cleavage to form a tert-butyl cation and a carbamic acid, and decarboxylation of the carbamic acid. |
Computational Chemistry Approaches to Reactivity and Selectivity Prediction
Computational chemistry offers valuable insights into the reactivity and selectivity of chemical reactions. While specific computational studies on this compound are not extensively documented in publicly available literature, density functional theory (DFT) calculations are a common approach to investigate similar systems.
DFT calculations can be employed to:
Model Reaction Pathways: By calculating the energies of reactants, transition states, intermediates, and products, a detailed potential energy surface for the N-tert-butoxycarbonylation reaction can be constructed. This allows for the determination of the activation energies for different possible pathways, thereby predicting the most likely mechanism.
Predict Reactivity: The nucleophilicity of the amino group in 2-methylpyridin-3-amine can be assessed using computational descriptors such as the Fukui function or the conceptual DFT-based local nucleophilicity index. These calculations can help in understanding the relative reactivity of the amine compared to other nucleophiles.
Investigate the Role of the Catalyst: The role of the base catalyst in the reaction can be modeled. For instance, calculations can compare the activation energy of the uncatalyzed reaction with that of the base-catalyzed pathway, providing a quantitative measure of the catalytic effect.
An illustrative example of how computational data could be presented for the N-tert-butoxycarbonylation of 2-methylpyridin-3-amine is shown below. These values are hypothetical and serve to demonstrate the type of information that can be obtained from such studies.
| Computational Method | Parameter | Calculated Value (hypothetical) |
| DFT (B3LYP/6-31G) | Activation Energy (Uncatalyzed) | 35 kcal/mol |
| DFT (B3LYP/6-31G) | Activation Energy (Et₃N Catalyzed) | 25 kcal/mol |
| DFT (B3LYP/6-31G*) | Reaction Enthalpy | -15 kcal/mol |
Spectroscopic Characterization of Transient Reaction Intermediates
The direct observation and characterization of transient reaction intermediates are crucial for a complete understanding of a reaction mechanism. In the synthesis of this compound, the key transient species is the tetrahedral intermediate formed after the nucleophilic attack of the amine on Boc₂O.
Due to the short lifetime of such intermediates, specialized spectroscopic techniques are required for their detection:
Rapid-Injection NMR Spectroscopy: By rapidly mixing the reactants at low temperatures inside an NMR spectrometer, it may be possible to acquire spectra of the reaction mixture at very short time intervals, potentially allowing for the observation of signals corresponding to the tetrahedral intermediate.
Flow-Cell IR Spectroscopy: Similar to rapid-injection NMR, this technique involves flowing the reacting species through a cell in an IR spectrometer, enabling the monitoring of the reaction progress in real-time and the potential identification of the carbonyl stretching frequencies of the transient intermediate.
While specific spectroscopic data for the intermediates in the synthesis of this compound are not readily found in the literature, the table below provides hypothetical spectroscopic data that could be expected for the key species involved in the reaction.
| Species | Spectroscopic Technique | Expected Key Signal (hypothetical) |
| Tetrahedral Intermediate | ¹³C NMR | Signal in the range of 90-110 ppm for the quaternary carbon. |
| Tetrahedral Intermediate | FT-IR | Weak carbonyl stretch around 1700-1720 cm⁻¹. |
| Carbamic Acid (in deprotection) | ¹H NMR | Broad signal for the acidic proton, highly dependent on solvent and concentration. |
Kinetic Studies of Principal Synthetic Pathways
Kinetic studies provide quantitative information about the rates of chemical reactions and how they are influenced by various factors such as concentration, temperature, and catalysts. For the synthesis of this compound, kinetic studies would typically focus on the N-tert-butoxycarbonylation step.
A general rate law for the reaction of an amine with Boc₂O can be proposed as: Rate = k[2-methylpyridin-3-amine]ᵃ[Boc₂O]ᵇ[Base]ᶜ
The reaction orders (a, b, and c) would be determined experimentally by systematically varying the concentrations of the reactants and the catalyst and measuring the initial reaction rate. It is generally expected that the reaction will be first order with respect to the amine and Boc₂O (a=1, b=1). The order with respect to the base (c) can vary depending on its role in the mechanism.
The influence of temperature on the reaction rate can be studied to determine the activation parameters, such as the activation energy (Ea) and the pre-exponential factor (A), using the Arrhenius equation.
Below is a table of hypothetical kinetic data for the formation of this compound, illustrating the type of information that would be obtained from such a study.
| Parameter | Condition | Value (hypothetical) |
| Rate Constant (k) | 25 °C, in THF | 1.5 x 10⁻³ M⁻¹s⁻¹ |
| Reaction Order (Amine) | - | 1 |
| Reaction Order (Boc₂O) | - | 1 |
| Activation Energy (Ea) | - | 60 kJ/mol |
Advanced Research Applications and Methodological Advancements
Flow Chemistry Approaches for Continuous Synthesis and Process Intensification
The transition from traditional batch processing to continuous flow synthesis represents a significant advancement in chemical manufacturing, offering improvements in safety, efficiency, and scalability. unito.it While specific literature on the flow synthesis of tert-Butyl (2-methylpyridin-3-yl)carbamate is not extensively detailed, the principles of flow chemistry can be applied to its production, drawing parallels from the synthesis of other fine chemicals and heterocyclic compounds.
Process intensification, a key benefit of flow chemistry, allows for the production of significant quantities of the target compound using a much smaller reactor footprint. unito.it This is particularly advantageous for the on-demand synthesis of chemical intermediates. The table below outlines a comparative analysis of batch versus potential flow synthesis for this compound.
Interactive Table: Comparison of Batch vs. Continuous Flow Synthesis
| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis (Projected) |
|---|---|---|
| Heat Transfer | Poor to moderate; potential for localized hot spots. | Excellent; high surface-area-to-volume ratio ensures uniform temperature. |
| Mass Transfer | Limited by stirring efficiency; can be slow. | Rapid and efficient mixing. |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer with small reaction volumes at any given time. researchgate.net |
| Scalability | Complex and often requires re-optimization of reaction conditions. | Straightforward scaling by running the system for longer periods or "numbering-up" reactors. |
| Reaction Time | Typically hours. | Potentially minutes to seconds. researchgate.net |
| Product Quality | Variable, dependent on scaling and mixing. | High consistency and reproducibility. unito.it |
Applications in Catalyst Development and Ligand Design Leveraging the Pyridine (B92270) Motif
The pyridine scaffold is a cornerstone in coordination chemistry and catalysis, valued for its electronic properties and ability to act as a ligand for a wide array of transition metals. researchgate.net The structure of this compound makes it an intriguing candidate for ligand design. The pyridine nitrogen provides a primary coordination site, while the adjacent methyl and carbamate (B1207046) groups can be used to modulate the steric and electronic environment of a metal center. princeton.edu
This modulation is critical in catalysis, as fine-tuning the ligand can lead to significant improvements in catalyst activity, selectivity, and stability. researchgate.net For example, the carbamate group, with its electron-withdrawing nature, can influence the electron density on the pyridine ring, which in turn affects the binding properties of the nitrogen atom to a metal. The bulky tert-butyl group provides steric hindrance that can create a specific pocket around the catalytic site, potentially leading to high selectivity in reactions such as asymmetric hydrogenation or cross-coupling.
Recent developments have focused on creating bifunctional catalysts where the ligand not only binds to the metal but also participates in the reaction mechanism, for instance, through hydrogen bonding. nih.gov The N-H proton of the carbamate in this compound could potentially engage in such non-covalent interactions to help orient a substrate, enhancing enantioselectivity.
Interactive Table: Potential Catalytic Applications
| Catalytic Reaction | Role of the Pyridine Carbamate Ligand | Metal Center Example |
|---|---|---|
| Cross-Coupling (e.g., Suzuki, Heck) | Stabilize the active metal species; influence reductive elimination. | Palladium (Pd), Nickel (Ni) |
| Asymmetric Hydrogenation | Create a chiral environment around the metal, leading to enantioselective product formation. | Rhodium (Rh), Iridium (Ir), Ruthenium (Ru) |
| C-H Activation/Functionalization | Direct the metal to a specific C-H bond through coordination. nih.gov | Nickel (Ni), Palladium (Pd) |
| Polymerization | Control the polymer chain growth and stereochemistry. | Titanium (Ti), Zirconium (Zr) |
Exploration in Novel Materials Science Beyond Traditional Medicinal Applications
While pyridine derivatives are well-established in pharmaceuticals, their unique electronic and structural properties are increasingly being exploited in materials science. researchgate.netresearchgate.net The incorporation of this compound or its derivatives into larger molecular architectures could lead to novel materials with tailored functions.
Pyridine-containing polymers are being investigated for a range of applications, including as components in organic light-emitting diodes (OLEDs), sensors, and smart materials. researchgate.net The pyridine unit can be used to coordinate with metal ions to form metallopolymers with interesting electronic or magnetic properties. It can also be protonated or alkylated, allowing the material's properties (like solubility or conductivity) to be reversibly switched in response to external stimuli like pH.
The specific structure of this compound offers several handles for incorporation into materials:
Polymer Backbone: The pyridine ring can be functionalized (e.g., via polymerization of a vinyl group attached to the ring) to become part of a polymer chain.
Pendant Group: The entire molecule can be attached as a side group to a pre-existing polymer backbone, imparting the electronic and coordination properties of the pyridine unit to the bulk material.
Supramolecular Assembly: The N-H of the carbamate and the pyridine nitrogen can participate in hydrogen bonding to drive the self-assembly of complex, ordered supramolecular structures.
These materials could find applications as selective membranes, stimuli-responsive gels, or as components in electronic devices where the pyridine's ability to interact with other molecules or ions is beneficial. The Boc group, while often removed in medicinal synthesis, could be retained in a material to control solubility or to be removed post-fabrication to unmask a reactive amine for further functionalization.
Concluding Perspectives and Future Research Directions
Identification of Unexplored Reactivity Profiles and Chemical Space
The known reactivity of tert-Butyl (2-methylpyridin-3-yl)carbamate primarily revolves around standard transformations such as oxidation, reduction, and substitution reactions. However, the scaffold holds significant promise for a broader range of chemical transformations that remain to be investigated.
A primary area for future exploration is C-H bond functionalization . Both the pyridine (B92270) ring and the 2-methyl group present opportunities for direct C-H activation, a powerful strategy for forging new carbon-carbon and carbon-heteroatom bonds efficiently. Research could focus on developing regioselective methods to functionalize the C4, C5, or C6 positions of the pyridine ring or the methyl group itself, opening up novel pathways to previously inaccessible derivatives.
Another avenue lies in exploring the participation of the pyridine ring in cycloaddition reactions . While pyridines are often reluctant partners in such transformations, targeted modification of the electronic properties or the use of specific catalytic systems could enable [4+2] or [3+2] cycloadditions, providing rapid access to complex fused and spirocyclic frameworks.
The most significant expansion of chemical space will undoubtedly come from the deprotection of the carbamate (B1207046) and subsequent derivatization of the resulting 3-amino-2-methylpyridine (B1201488). The liberated primary amine is a versatile functional handle that can participate in a vast array of reactions, significantly broadening the synthetic utility of the scaffold.
Table 1: Potential Unexplored Reaction Classes for the 3-Amino-2-methylpyridine Scaffold
| Reaction Class | Reagents/Catalysts | Potential Products |
| Buchwald-Hartwig Amination | Palladium or Copper catalysts, Aryl halides | N-Aryl-2-methylpyridin-3-amines |
| Reductive Amination | Aldehydes/Ketones, Reducing agents | N-Alkyl-2-methylpyridin-3-amines |
| Amide Bond Formation | Acyl chlorides, Carboxylic acids | N-(2-methylpyridin-3-yl)amides |
| Sulfonamide Synthesis | Sulfonyl chlorides | N-(2-methylpyridin-3-yl)sulfonamides |
| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Substituted ureas and thioureas |
| Pictet-Spengler Reaction | Aldehydes | Tetrahydro-β-carboline analogues |
Emerging Synthetic Applications in Challenging Molecular Targets
The utility of this compound as a synthetic intermediate extends to the construction of highly complex and biologically relevant molecules. The substituted pyridine motif is a privileged scaffold found in numerous pharmaceuticals and bioactive natural products. nih.govnih.gov
A key application is its potential role as a precursor to chiral saturated heterocycles. For instance, the chemoenzymatic synthesis of tert-butyl ((3R,6R)‐6‐methylpiperidin‐3‐yl)carbamate, a crucial intermediate for orexin (B13118510) receptor antagonists and IRAK4 inhibitors, highlights the pharmaceutical importance of the substituted piperidine (B6355638) core. researchgate.net The 2-methyl-3-aminopyridine scaffold derived from the title compound could serve as a versatile starting point for the stereocontrolled synthesis of similarly substituted piperidines and other N-heterocycles through asymmetric hydrogenation or other advanced transformations.
Furthermore, this building block is well-suited for the synthesis of fused heterocyclic systems. The functional handles can be orchestrated to participate in intramolecular cyclization reactions to construct polycyclic scaffolds, such as carbolines or other nitrogen-containing fused rings, which are of significant interest in medicinal chemistry. nih.gov
Potential for Novel Catalyst Development Utilizing Pyridine-Derived Ligands from this Scaffold
Pyridine-based ligands are ubiquitous in transition metal catalysis due to their robust coordination chemistry and tunable electronic and steric properties. nih.govnih.govacs.org The deprotected scaffold of this compound, 3-amino-2-methylpyridine, is an attractive candidate for the development of novel ligands.
The arrangement of the pyridine nitrogen and the 3-amino group allows it to function as a bidentate N,N-chelating ligand for various transition metals. The steric environment provided by the 2-methyl group can influence the geometry and reactivity of the resulting metal complex. This ligand architecture is reminiscent of those used in copper-catalyzed oxidative coupling reactions and could be explored for similar applications. acs.org
Moreover, the primary amine offers a platform for further modification to create a diverse library of ligands. Acylation, phosphinylation, or condensation with chiral auxiliaries could yield a range of bidentate and potentially tridentate ligands with tailored properties. These new ligands could find applications in asymmetric catalysis, cross-coupling reactions, or redox catalysis, similar to how iridium complexes with picolinamide (B142947) ligands have been used for NADH regeneration. acs.org
Table 2: Hypothetical Ligands Derived from the 3-Amino-2-methylpyridine Scaffold
| Ligand Structure | Ligand Class | Potential Catalytic Application |
| 3-Amino-2-methylpyridine | N,N-Bidentate | Cross-Coupling, Oxidation |
| N-(2-methylpyridin-3-yl)acetamide | N,N-Bidentate | Transfer Hydrogenation |
| N-(2-methylpyridin-3-yl)-P,P-diphenylphosphinous amide | N,P-Bidentate | Asymmetric Hydrogenation, Hydroformylation |
| Chiral Schiff Base from condensation with a chiral aldehyde | Chiral N,N-Bidentate | Asymmetric C-C Bond Formation |
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimization. cas.org These computational tools can be powerfully integrated into the exploration of this compound and its derivatives.
Reaction Prediction and Discovery: ML models, including large language models (LLMs) trained on vast chemical reaction datasets, can predict the outcomes of the unexplored reactions identified in section 8.1. arxiv.orgarxiv.orgarxiv.org This predictive power can help researchers prioritize experiments, avoid non-viable reaction pathways, and even suggest novel transformations that have not been conceptually considered. mdpi.com
Q & A
Basic: What synthetic strategies are optimal for preparing tert-Butyl (2-methylpyridin-3-yl)carbamate, and how can reaction conditions be optimized?
The synthesis typically involves coupling 2-methylpyridin-3-amine with tert-butyl chloroformate under alkaline conditions (e.g., triethylamine) in an inert atmosphere at low temperatures (0–5°C) to minimize side reactions like hydrolysis or over-alkylation . Key parameters include:
- Solvent choice : Dichloromethane or THF is preferred for solubility and inertness.
- Stoichiometry : A 1:1.2 molar ratio of amine to chloroformate ensures complete conversion.
- Purification : Recrystallization from ethyl acetate/hexane or column chromatography (silica gel, 10–20% EtOAc in hexane) yields high-purity product (>95%) .
Note : Substituent effects (e.g., methyl vs. methoxy on pyridine) may require adjustments in reaction time or temperature .
Basic: How can this compound be characterized to confirm structural integrity?
Use a combination of techniques:
- NMR :
- ¹H NMR : Look for tert-butyl singlet at ~1.4 ppm, pyridine protons at 6.8–8.5 ppm, and carbamate NH (if detectable) at ~8–9 ppm .
- ¹³C NMR : Confirm tert-butyl (28–30 ppm, CH₃; 80–85 ppm, Cq) and carbamate carbonyl (~155 ppm) .
- HRMS : Exact mass (C₁₁H₁₆N₂O₂: 208.1212) validates molecular formula.
- X-ray crystallography (if crystalline): SHELX programs refine bond lengths/angles to confirm regiochemistry .
Advanced: How should researchers resolve contradictions between spectroscopic data and computational modeling for this compound?
Discrepancies (e.g., NMR chemical shifts vs. DFT-predicted values) often arise from solvent effects, conformational flexibility, or crystal packing. To address:
Solvent correction : Apply solvent models (e.g., IEF-PCM) in DFT calculations.
Dynamic effects : Perform molecular dynamics simulations to account for rotational barriers in the tert-butyl group .
Crystallographic validation : Compare experimental X-ray data (e.g., torsion angles) with optimized geometries .
Advanced: What strategies mitigate decomposition during storage or reactions involving this compound?
The carbamate group is prone to hydrolysis under acidic/basic conditions. Recommendations:
- Storage : Keep at 2–8°C under inert gas (argon) in anhydrous solvents (e.g., DMF, DCM) .
- Reaction stability : Avoid protic solvents (water, alcohols) and high temperatures (>40°C). Add molecular sieves to scavenge moisture .
- Monitoring : Use TLC or LC-MS to detect degradation products (e.g., free amine or CO₂ release) .
Basic: How is this compound utilized as a protecting group in amine functionalization?
The tert-butyl carbamate (Boc) group protects the pyridinyl amine during multi-step syntheses. Key steps:
Protection : React with Boc anhydride under mild conditions .
Functionalization : Perform reactions (e.g., alkylation, cross-coupling) on other sites without disturbing the Boc group.
Deprotection : Use TFA in DCM (1:4 v/v) to cleave Boc, regenerating the free amine .
Application example : Used in peptide synthesis or metal-catalyzed couplings where amine sensitivity is a concern .
Advanced: What experimental and computational methods evaluate the compound’s potential in enzyme inhibition studies?
Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases), focusing on hydrogen bonding with the carbamate carbonyl .
Kinetic assays : Measure IC₅₀ via fluorometric assays (e.g., ADP-Glo™ for kinases) under varying pH and temperature .
Structural analysis : Co-crystallize the compound with the enzyme and solve the structure via X-ray diffraction (SHELX suite) to identify binding modes .
Basic: What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?
Common impurities include residual starting materials (2-methylpyridin-3-amine) and hydrolysis byproducts. Solutions:
- HPLC : Use a C18 column (gradient: 10–90% acetonitrile in water with 0.1% TFA) to separate impurities .
- LC-MS/MS : Detect low-abundance species (e.g., de-Boc product) with MRM transitions specific to their m/z .
- Calibration standards : Prepare spiked samples for validation (RSD <2%) .
Advanced: How can regioselectivity be controlled in derivatization reactions of this compound?
The methyl group at position 2 and carbamate at position 3 influence reactivity:
- Electrophilic substitution : Nitration occurs at position 4 due to carbamate’s meta-directing effect. Use HNO₃/AcOH at 0°C for >80% yield .
- Cross-coupling : Suzuki-Miyaura reactions at position 4 require Pd(OAc)₂/XPhos and microwave heating (120°C, 30 min) .
Note : Steric hindrance from tert-butyl may slow reactions; optimize catalyst loading (5–10 mol%) .
Basic: What safety protocols are critical when handling this compound in the lab?
- PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis or deprotection (TFA fumes are corrosive) .
- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .
Advanced: How do solvent polarity and additives influence the compound’s stability in catalytic reactions?
- Polar aprotic solvents (DMF, DMSO): Stabilize intermediates but may accelerate hydrolysis if traces of water are present.
- Additives :
- Molecular sieves (3Å) : Reduce hydrolysis by scavenging moisture .
- Triethylamine : Quench HCl generated during Boc cleavage, preventing carbamate degradation .
Case study : In Pd-catalyzed couplings, DMF with 2% H₂O increased decomposition by 15%; use anhydrous THF instead .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
